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Compound of Interest

Compound Name: 4-Chloro-2-fluoroiodobenzene

Cat. No.: B1635626 Get Quote

An In-depth Technical Guide to 4-Chloro-2-fluoroiodobenzene: Properties, Synthesis, and

Applications in Modern Chemistry

Introduction
4-Chloro-2-fluoroiodobenzene is a tri-substituted halogenated aromatic compound that has

emerged as a pivotal intermediate in advanced chemical synthesis. Its strategic importance is

most pronounced in the fields of drug discovery, agrochemical development, and material

science. The unique arrangement of chloro, fluoro, and iodo substituents on the benzene ring

imparts a distinct reactivity profile, offering chemists a versatile scaffold for constructing

complex molecular architectures. The presence of fluorine can enhance the metabolic stability

and bioavailability of drug candidates, while the iodine atom serves as a highly effective

reactive handle for forming new carbon-carbon bonds through cross-coupling reactions.[1][2]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug

development professionals. It provides an in-depth analysis of the physicochemical properties,

reactivity, synthesis, and applications of 4-Chloro-2-fluoroiodobenzene, grounded in

authoritative sources and field-proven insights.

Molecular and Physicochemical Properties
The fundamental properties of 4-Chloro-2-fluoroiodobenzene are summarized below. These

characteristics are essential for its handling, reaction setup, and purification.
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Property Value Source(s)

Molecular Formula C₆H₃ClFI [3]

Molecular Weight 256.44 g/mol [3]

CAS Number 6797-79-1 [4]

Appearance

White or colorless to

yellow/orange powder, lump,

or clear liquid

[5]

Melting Point 18 °C [5]

Boiling Point 217 °C (lit.) [4]

Density 1.98 g/mL at 25 °C (lit.) [4]

Refractive Index (n20/D) 1.606 (lit.) [4]

SMILES FC1=C(I)C=CC(Cl)=C1 [3][4]

InChI Key
RSTFBOIFYXJIMR-

UHFFFAOYSA-N
[3][4]

Chemical Structure and Reactivity Profile
The specific substitution pattern of 4-Chloro-2-fluoroiodobenzene is the primary determinant

of its synthetic utility. Each halogen contributes uniquely to the molecule's reactivity.

Caption: Chemical structure of 4-Chloro-2-fluoro-1-iodobenzene.

Iodine (I): Positioned at C1, the carbon-iodine bond is the most labile among the halogens,

making it the primary site for reactivity. It is an excellent leaving group in nucleophilic

aromatic substitution and, most importantly, serves as the reactive handle for palladium-

catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the formation

of new carbon-carbon and carbon-heteroatom bonds.[1][6]

Fluorine (F): Located at C2, the fluorine atom is highly electronegative and imparts

significant electronic effects. In medicinal chemistry, the strategic incorporation of fluorine is

a well-established strategy to enhance a molecule's pharmacokinetic profile.[5] It can block
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sites of metabolic oxidation, thereby increasing metabolic stability and drug half-life.[7][8]

Furthermore, fluorine can modulate the acidity/basicity of nearby functional groups and alter

lipophilicity, which can improve bioavailability and target binding affinity.[9][10]

Chlorine (Cl): Situated at C4, the chlorine atom further modifies the electronic landscape of

the aromatic ring and provides an additional potential site for chemical modification under

more forcing conditions. Its presence also contributes to the overall lipophilicity of the

molecule.

Synthetic Approach: A Representative Workflow
While various synthetic routes exist, a common strategy to prepare haloaromatic compounds

involves diazotization of an aniline precursor followed by a Sandmeyer-type or Schiemann

reaction. A plausible, high-level workflow starting from a commercially available aniline

derivative is outlined below. The synthesis of the related compound, 4-chloro-2-

fluoronitrobenzene, has been demonstrated using a similar multi-step approach beginning with

3-chloroaniline.[11][12]

4-Chloro-2-fluoroaniline
(Starting Material)

Diazotization
(NaNO₂, aq. HCl, 0-5°C) Diazonium Salt Intermediate Iodination

(aq. KI)
4-Chloro-2-fluoroiodobenzene

(Final Product)

Click to download full resolution via product page

Caption: Representative synthesis workflow for 4-Chloro-2-fluoroiodobenzene.

Conceptual Protocol: Diazotization and Iodination

Diazotization: 4-Chloro-2-fluoroaniline is dissolved in an aqueous mineral acid (e.g., HCl).

The solution is cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite

(NaNO₂) is added dropwise while maintaining the low temperature to form the corresponding

diazonium salt intermediate. This step is critical and temperature control is paramount to

prevent decomposition of the unstable diazonium salt.

Iodination (Sandmeyer-type Reaction): A solution of potassium iodide (KI) in water is

prepared. The cold diazonium salt solution is then added slowly to the KI solution. Nitrogen

gas (N₂) is evolved as the diazonium group is replaced by iodine.
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Workup and Purification: The reaction mixture is allowed to warm to room temperature. The

aqueous phase is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

The combined organic layers are washed with sodium thiosulfate solution to remove any

residual iodine, followed by brine, and then dried over an anhydrous salt (e.g., MgSO₄). The

solvent is removed under reduced pressure, and the crude product is purified, typically by

vacuum distillation or column chromatography, to yield pure 4-Chloro-2-fluoroiodobenzene.

Key Application: Palladium-Catalyzed Suzuki-
Miyaura Cross-Coupling
A primary application of 4-Chloro-2-fluoroiodobenzene is its use as an electrophilic partner in

Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are common motifs in

pharmaceuticals.[13] The reaction selectively occurs at the carbon-iodine bond.[14]

4-Chloro-2-fluoroiodobenzene Pd Catalyst (e.g., Pd(PPh₃)₄)
+

Base (e.g., K₂CO₃)
+

Solvent (e.g., Toluene/H₂O)
Arylboronic Acid

(R-B(OH)₂)

Substituted Biaryl Product

Click to download full resolution via product page

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction Setup: To a reaction vessel purged with an inert gas (e.g., Argon or Nitrogen), add

4-Chloro-2-fluoroiodobenzene, the desired arylboronic acid (typically 1.1-1.5 equivalents),

a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3

equivalents).

Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent like

toluene, dioxane, or DMF, and an aqueous phase.

Reaction Execution: Heat the mixture with stirring to the target temperature (typically 80-110

°C) and monitor the reaction progress using TLC or LC-MS.
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Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with

water, and extract with an organic solvent. The combined organic layers are washed, dried,

and concentrated. The resulting crude product is purified by column chromatography on

silica gel to isolate the desired biaryl product.

Applications in Research and Development
Pharmaceutical Synthesis: This compound is a valuable building block for active

pharmaceutical ingredients (APIs), particularly in the development of anti-cancer agents and

antibiotics.[2] The fluorinated-chlorinated phenyl motif can be elaborated to construct

complex therapeutic agents where the fluorine atom enhances metabolic stability and the

chlorine atom provides steric or electronic influence for target binding.[1]

Agrochemical Development: In the agrochemical sector, it serves as a precursor for the

synthesis of modern herbicides and pesticides.[2] The specific halogenation pattern can be

crucial for the biological activity and selectivity of the final crop protection agent.[15]

Material Science: 4-Chloro-2-fluoroiodobenzene is employed in the synthesis of advanced

materials, including specialized polymers and coatings. Its incorporation can impart desirable

properties such as enhanced durability, thermal stability, and chemical resistance.[2]

Safety and Handling Protocols
As a halogenated organic compound, 4-Chloro-2-fluoroiodobenzene must be handled with

appropriate precautions. The following information is synthesized from material safety data

sheets.

GHS Hazard Information
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Hazard Class Code Description Source(s)

Skin Irritation H315 Causes skin irritation [4]

Eye Irritation H319
Causes serious eye

irritation
[4]

Specific Target Organ

Toxicity (Single

Exposure)

H335
May cause respiratory

irritation
[4]

Safe Handling Protocol

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical

fume hood to avoid inhalation of vapors or dust. Ensure that eyewash stations and safety

showers are readily accessible.

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles or a face shield.

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves

prior to use.

Skin and Body Protection: Wear a lab coat.

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with

an appropriate filter for organic vapors.[4]

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Wash

hands thoroughly after handling.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep

away from incompatible materials such as strong oxidizing agents.

First-Aid Measures
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If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a

physician.

In Case of Skin Contact: Wash off with soap and plenty of water. If skin irritation occurs, get

medical advice/attention.

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact

lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical

advice/attention.

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or

doctor/physician if you feel unwell.

Conclusion
4-Chloro-2-fluoroiodobenzene is a highly functionalized and synthetically versatile building

block. Its value is derived from the distinct and complementary reactivity imparted by its three

halogen substituents. The iodine atom provides a reliable handle for sophisticated cross-

coupling reactions, while the fluorine and chlorine atoms allow for the fine-tuning of steric and

electronic properties, which is particularly crucial for modulating the pharmacokinetic profiles of

drug candidates. For researchers in organic synthesis, medicinal chemistry, and materials

science, a thorough understanding of this compound's properties and reactivity is essential for

leveraging its full potential in the creation of novel and high-value molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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